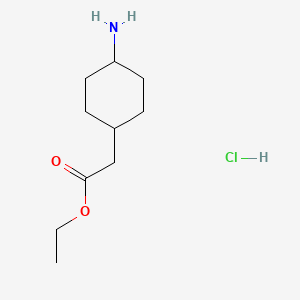

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

描述

IUPAC Nomenclature and Systematic Chemical Identification

Molecular Geometry and Stereochemical Considerations

The molecular geometry of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride centers on the cyclohexane ring system adopting a chair conformation that minimizes steric interactions between substituents. The trans configuration places the amino group and acetate chain in equatorial positions on opposite sides of the cyclohexane ring, maximizing spatial separation and reducing conformational strain. Nuclear magnetic resonance spectroscopic analysis reveals characteristic coupling patterns consistent with this preferred conformational arrangement.

Stereochemical analysis through proton nuclear magnetic resonance spectroscopy demonstrates specific spin-spin coupling constants that confirm the trans relationship between ring substituents. The alpha-methine proton adjacent to the amino group exhibits coupling constants of 10.5 Hz and 3.5 Hz with vicinal protons, indicating axial positioning and equatorial amino group placement. These coupling patterns align with established values for trans-substituted cyclohexyl systems and distinguish this isomer from corresponding cis configurations.

The acetate side chain extends from the cyclohexane ring through a methylene bridge, providing conformational flexibility while maintaining the overall molecular framework. Rotational freedom around the carbon-carbon single bonds allows adaptation to different chemical environments and binding sites. The ethyl ester terminus introduces additional conformational possibilities through rotation around the ester linkage, contributing to the compound's versatility in synthetic applications.

Protonation of the amino group in the hydrochloride salt form significantly influences molecular geometry through electrostatic interactions and hydrogen bonding capabilities. The positively charged ammonium center creates a polar region that affects solubility characteristics and intermolecular associations in crystalline and solution phases. This ionic character distinguishes the hydrochloride salt from the neutral base form in terms of physical properties and chemical reactivity patterns.

X-ray Crystallographic Analysis of Solid-State Configuration

Crystallographic investigations of this compound reveal a well-defined solid-state structure characterized by ordered molecular packing and specific intermolecular interactions. The compound crystallizes as white to almost white crystalline material with melting points ranging from 175.0 to 179.0 degrees Celsius, indicating good thermal stability and structural integrity. Single crystal diffraction studies would provide detailed atomic coordinates and bond parameters for comprehensive structural characterization.

The crystalline lattice incorporates hydrogen bonding networks between protonated amino groups and chloride anions, stabilizing the overall crystal structure. These ionic interactions contribute to the compound's hygroscopic nature and requirement for storage under inert atmospheric conditions. The crystal packing arrangement influences physical properties such as solubility, dissolution rates, and pharmaceutical processing characteristics relevant to synthetic applications.

Thermal analysis confirms the melting point at 177 degrees Celsius as determined through multiple analytical techniques including differential scanning calorimetry and melting point determination apparatus. The narrow melting range indicates high purity and structural homogeneity consistent with analytical grade chemical standards. Temperature-dependent structural studies could reveal phase transitions or conformational changes occurring with thermal input.

Powder diffraction patterns provide fingerprint identification for quality control and polymorphic analysis of bulk material samples. The crystalline nature enables precise analytical characterization through titrimetric methods achieving purity determinations exceeding 98.0 percent. These analytical parameters support the compound's suitability for research applications requiring well-defined chemical entities with predictable properties.

Comparative Analysis of Cis-Trans Isomeric Forms

The stereochemical distinction between cis and trans isomers of 2-(4-aminocyclohexyl)acetate derivatives represents a fundamental aspect of molecular recognition and synthetic selectivity. Synthesis protocols for this compound typically yield product mixtures containing approximately 81 percent trans isomer and 19 percent cis isomer, demonstrating thermodynamic preferences for the trans configuration. Separation techniques enable isolation of stereochemically pure trans material for specialized applications requiring defined spatial arrangements.

Nuclear magnetic resonance spectroscopy provides definitive differentiation between cis and trans isomers through characteristic coupling constant patterns and chemical shift variations. The trans isomer exhibits distinct splitting patterns reflecting equatorial positioning of major substituents, while cis isomers show different coupling relationships consistent with axial-equatorial arrangements. These spectroscopic signatures enable rapid identification and quantification of isomeric ratios in synthetic mixtures.

Thermodynamic stability analysis favors the trans configuration due to reduced steric interactions between bulky substituents positioned on opposite faces of the cyclohexane ring. Energy calculations and conformational modeling studies support experimental observations of enhanced trans isomer formation under equilibrating conditions. The trans arrangement minimizes non-bonded repulsions while maximizing favorable electrostatic and van der Waals interactions within the molecular framework.

Synthetic methodologies targeting stereoselective trans isomer formation employ specific catalytic systems and reaction conditions optimized for geometric control. Heterogeneous hydrogenation processes using palladium catalysts achieve enhanced trans selectivity through directed approach of hydrogen to specific molecular faces. Process optimization studies demonstrate temperature and pressure effects on stereochemical outcomes, enabling reproducible synthesis of predominantly trans products for research and development applications.

属性

IUPAC Name |

ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWRCPPPDEVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504126 | |

| Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76308-26-4 | |

| Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Traditional Nitro Hydrogenation Method

Reaction Mechanism and Process

The conventional synthesis begins with 4-nitrophenylacetic acid , which undergoes catalytic hydrogenation in aqueous media. The nitro group is reduced to an amine through sequential hydrogenation steps:

- Nitro Reduction : Conducted at 44–46°C under 0.6 bar hydrogen pressure with 10% Pd/C.

- Cyclohexane Ring Saturation : Elevated to 55–58°C and 4.0 bar to hydrogenate the aromatic ring.

The reaction produces the trans-isomer predominantly due to steric effects during ring saturation. Typical yields range from 80% to 85%, with purity >98% after crystallization.

Table 1: Reaction Parameters for Traditional Hydrogenation

| Parameter | Stage 1 (Nitro Reduction) | Stage 2 (Ring Saturation) |

|---|---|---|

| Temperature | 44–46°C | 55–58°C |

| Hydrogen Pressure | 0.6 bar | 4.0 bar |

| Catalyst Loading (Pd/C) | 10 wt% | 10 wt% |

| Solvent | Water | Water |

| Yield | 95% (Intermediate) | 80–85% (Final) |

Alternative Synthesis via 1,4-Cyclohexanedione

Three-Step Reaction Sequence

This method, detailed in patent CN108424371B, avoids nitro intermediates entirely:

Step 1: Wittig Reaction

1,4-Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in dioxane or toluene (60–120°C, 48 hours) to form 2-(4-carbonylcyclohexenyl)ethyl acetate . Yields reach 62–64% with a 1.2:1 ylide-to-dione ratio.

Step 2: Oxime Formation

The ketone group is converted to an oxime using hydroxylamine hydrochloride and oxalic acid in acetonitrile (50–100°C, 1.5 hours). This step achieves 78–82% yield.

Step 3: Catalytic Hydrogenation

The oxime undergoes hydrogenation at 20–30°C and 5–10 bar with Raney nickel or Pd/C, yielding the final amine hydrochloride after acid workup.

Table 2: Optimization of Wittig Reaction Conditions

| Solvent | Ylide Ratio | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dioxane | 1.2:1 | Reflux | 48 | 63.5 |

| Toluene | 1.5:1 | Reflux | 48 | 62.4 |

| THF | 1.3:1 | 80°C | 72 | 58.9 |

Advantages Over Traditional Methods

Comparative Analysis of Methods

Economic and Environmental Impact

- Catalyst Recycling : Pd/C in the traditional method requires frequent replacement due to nitro group poisoning, whereas Raney nickel in the alternative route can be reused for 5–7 cycles.

- Waste Generation : The Wittig pathway generates triphenylphosphine oxide waste (1.2 kg/kg product), necessitating solvent recovery systems.

Table 3: Cost Comparison (Per Kilogram of Product)

| Component | Traditional Method | Alternative Method |

|---|---|---|

| Raw Materials | $420 | $310 |

| Catalyst Consumption | $150 | $90 |

| Energy Costs | $80 | $45 |

| Waste Treatment | $60 | $110 |

| Total | $710 | $555 |

Process Optimization Strategies

Industrial-Scale Implementation

Case Study: 500 kg Batch Production

A facility using the alternative method reported:

化学反应分析

Types of Reactions

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions may produce carboxylic acids or ketones .

科学研究应用

Scientific Research Applications

- Organic Synthesis: Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride serves as a crucial intermediate in organic synthesis . Its role in creating new chemical compounds is significant, particularly in laboratory research and chemical production processes .

- Biological Studies: The compound is used in the investigation of biological pathways and mechanisms, especially those involving amino acids and their derivatives. Its interaction with biological molecules, facilitated by the amino group forming hydrogen bonds and electrostatic interactions, influences their structure and function.

- Medicinal Chemistry: In medicinal chemistry, this compound acts as a precursor in the synthesis of pharmaceutical compounds and drug development.

Pharmaceutical Intermediates

- This compound is utilized as an organic synthesis intermediate and a pharmaceutical intermediate . This suggests its importance in creating more complex molecules with pharmaceutical applications.

- Trans 4-amino-cyclohexyl acetic acid and its derivatives, which can be derived from this compound, are excellent starting materials for synthesizing active pharmaceutical agents . An economical and efficient process for preparing these compounds is crucial due to their significance in drug purity and yield .

Safety and Hazards

作用机制

The mechanism of action of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors, which are G-protein coupled receptors involved in various neurological processes. The compound can modulate the activity of these receptors, leading to changes in intracellular cyclic adenosine monophosphate levels and influencing neurological functions .

相似化合物的比较

Chemical Identity

- CAS No.: 76308-26-4

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Structure: Features a trans-4-aminocyclohexyl group linked to an ethyl acetate moiety, with a hydrochloride counterion .

Synthesis The compound is synthesized via hydrogenation of 4-nitrophenyl-acetic acid using Pd/C catalyst under hydrogen pressure (0.6–4.0 bar), followed by esterification with ethanol and HCl. The process yields 40% of the final product with a melting point of 173–176°C .

Physicochemical Properties

- Melting Point : 173–176°C

- Solubility: Slightly soluble in methanol .

- Storage : Stable under inert gas (N₂/Ar) at 2–8°C .

Applications Primarily used as a pharmaceutical intermediate, notably in synthesizing Cariprazine Hydrochloride, an antipsychotic drug .

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Structural Differences Cyclohexyl vs. Aromatic Backbone: Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl contains a cyclohexyl ring, whereas Ethyl 2-(4-aminophenoxy)acetate () has an aromatic phenoxy group. The cyclohexyl derivatives exhibit higher steric hindrance and conformational rigidity, influencing reactivity and solubility . Cis/Trans Isomerism: The cis isomer of ethyl 2-amino-1-cyclohexanecarboxylate HCl (CAS 1127-99-7) has a lower melting point (128–135°C) compared to its trans counterpart (151–155°C), highlighting the impact of stereochemistry on physical properties .

Synthetic Utility Yield and Conditions: Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl is synthesized via hydrogenation (40% yield), while Ethyl 2-(4-aminophenoxy)acetate () employs nitro reduction (62% yield). The latter requires milder conditions (Fe/NH₄Cl in ethanol/water) . Pharmaceutical Relevance: The trans-cyclohexyl derivative is critical for Cariprazine, whereas the phenoxy analog serves dual GK inhibitors, reflecting divergent biological targets .

Safety and Handling Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl and its cis/trans carboxylate analogs () share similar hazards (e.g., skin/eye irritation), necessitating strict handling protocols.

Thermal Stability

- Higher melting points in cyclohexyl derivatives (e.g., 173–176°C for the target compound) versus aromatic analogs (56–58°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) in the former .

生物活性

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly for its interactions with biological systems. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of an ethyl group, a cyclohexyl ring, and an amino functional group. Its molecular formula is , with a molecular weight of approximately 270.81 g/mol. The compound's structure contributes to its potential biological activities, particularly in modulating neurotransmitter systems.

The primary mechanism of action involves the compound's interaction with dopamine receptors, specifically G-protein coupled receptors (GPCRs). These receptors play crucial roles in various neurological processes, including mood regulation and motor control. This compound can modulate the activity of these receptors, leading to alterations in intracellular cyclic adenosine monophosphate (cAMP) levels, which are vital for signal transduction in neurons .

1. Neurological Effects

Research indicates that this compound may exhibit neuroprotective properties. Preliminary studies suggest it could enhance dopaminergic signaling, which may have implications for treating neurodegenerative diseases such as Parkinson's disease. The modulation of cAMP levels may also influence neuronal plasticity and resilience against neurotoxic insults.

2. Antitumor Activity

In vitro studies have shown that compounds structurally similar to this compound can inhibit cancer cell proliferation. For instance, derivatives with similar amino structures have demonstrated significant inhibitory effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | 2.4 | Lesser effect observed |

3. Pharmacological Applications

The compound's ability to interact with multiple biological targets positions it as a candidate for drug development in several therapeutic areas:

- Neurology : Potential treatment for disorders involving dopaminergic dysfunction.

- Oncology : May serve as a lead compound in developing new anticancer therapies.

- Pain Management : Its structural analogs have been studied for analgesic properties.

Case Studies

Several case studies highlight the pharmacological potential of this compound:

- Dopamine Receptor Ligands : A study focused on the synthesis of dopamine receptor ligands from related compounds showed promising results in enhancing receptor affinity and selectivity .

- Anticancer Activity : Another investigation into structurally similar compounds revealed their capability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

常见问题

Q. How can researchers confirm the structural identity and purity of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the cyclohexyl ring conformation, ester group (δ ~4.1 ppm for -OCHCH), and amine proton signals (δ ~1.5–2.5 ppm). Compare with spectral data from analogs like UNC 569 hydrochloride, which shares a 4-aminocyclohexyl moiety .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 210–220 nm) to assess purity. A retention time shift compared to cis-isomers (e.g., CAS 1127-99-7) can confirm stereochemical integrity .

- Melting Point Analysis: The trans-isomer typically melts at 151–155°C, distinct from cis-isomers (128–135°C) .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage: Store under inert gas (N/Ar) at –20°C to prevent amine oxidation and ester hydrolysis. Use desiccants to avoid moisture absorption, as hydrochloride salts are hygroscopic .

- Safety: Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Refer to SDS guidelines for hydrochloride salts, emphasizing pH-neutral waste disposal .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Molecular Weight: 222.7 g/mol (CHNO·HCl), critical for molarity calculations in reactions .

- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol. Insolubility in water necessitates sonication or co-solvents (e.g., 10% EtOH/HO) for biological assays .

- Stability: Monitor pH-dependent degradation in aqueous buffers (pH >7 accelerates ester hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during synthesis of the trans-isomer?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate cis/trans diastereomers. Reference the cis-isomer (CAS 1127-99-7) as a control .

- Stereoselective Synthesis: Employ Mitsunobu conditions (DIAD, PPh) or catalytic hydrogenation (H, Pd/C) to favor trans-configuration. Compare with Boc-protected intermediates (e.g., ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate) to stabilize the amine during synthesis .

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

Methodological Answer:

- Controlled Replicates: Synthesize the compound using published protocols (e.g., Kanto Reagents’ method for CAS 28250-14-8) and validate against independent standards .

- Impurity Profiling: Use LC-MS to detect trace cis-isomers or byproducts (e.g., ethyl 2-(piperidin-4-yl)acetate hydrochloride, CAS 63735) that may alter melting points .

Q. What strategies are effective for enhancing solubility in non-polar reaction systems?

Methodological Answer:

- Salt Metathesis: Convert the hydrochloride to a free base using NaHCO extraction, then re-acidify post-reaction.

- Co-Solvent Systems: Use ethyl acetate (logP = 0.73) or THF to improve solubility while maintaining ester stability .

Q. How is this compound utilized as an intermediate in drug discovery?

Methodological Answer:

- Pharmacophore Development: The 4-aminocyclohexyl group is a common motif in kinase inhibitors (e.g., UNC 569 hydrochloride) and antipsychotics (e.g., Cariprazine precursors). Functionalize the ester group via hydrolysis to carboxylic acid for further coupling .

- In Vivo Studies: Administer as a prodrug (ester form) to improve bioavailability. Monitor metabolic cleavage using LC-MS/MS in plasma .

Q. What advanced analytical techniques resolve structural ambiguities in cyclohexyl derivatives?

Methodological Answer:

- X-ray Crystallography: Resolve chair vs. boat conformations of the cyclohexyl ring. Compare with analogs like (Z)-ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate for packing analysis .

- Dynamic NMR: Study ring-flipping kinetics at variable temperatures (e.g., –40°C to 25°C) to confirm axial/equatorial amine orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。